4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide
Description
Contextualization within N-arylbenzamide Chemical Space
The structure of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide combines a 4-methylbenzoyl group with a 4-pyrrol-1-ylphenylamine moiety through an amide linkage. This places it firmly within the chemical space of N-arylbenzamides, a class of compounds extensively studied for their diverse applications.
Benzamide (B126), the parent compound, has been a cornerstone in organic chemistry since the 19th century. Its derivatives have played a significant role in the development of medicinal chemistry and materials science. Historically, research has focused on modifying the benzamide scaffold to modulate biological activity, leading to the discovery of numerous drugs. These derivatives have been investigated for a wide range of pharmacological properties, including anti-inflammatory, anticonvulsant, and anticancer activities. The versatility of the benzamide core lies in the ability to introduce various substituents on both the benzoyl ring and the nitrogen atom, allowing for fine-tuning of their physicochemical and biological properties.
The pyrrole (B145914) ring is a five-membered aromatic heterocycle that is a key structural component in a vast number of biologically active natural products and synthetic compounds, including heme, chlorophyll, and vitamin B12. In modern molecular design, the pyrrole moiety is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. biolmolchem.com Its unique electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions make it a valuable component in the design of new therapeutic agents. mdpi.com Pyrrole derivatives have shown a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects. biolmolchem.comhumanjournals.com The incorporation of a pyrrole ring into a larger molecule, such as an N-arylbenzamide, can significantly influence its conformational preferences and electronic distribution, thereby affecting its interaction with biological macromolecules.
While direct academic investigation of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide is not extensively documented, the rationale for its study can be inferred from research on analogous structures. The combination of the benzamide scaffold with a pyrrole-containing N-aryl substituent presents a compelling target for several reasons:
Bioisosteric Replacement: The pyrrole ring can act as a bioisostere for other aromatic rings, such as phenyl or thiophene, potentially leading to improved biological activity, selectivity, or pharmacokinetic properties.
Modulation of Electronic Properties: The electron-rich nature of the pyrrole ring can modulate the electronic properties of the entire molecule, influencing its reactivity and binding affinity for specific targets.
Conformational Rigidity: The planar nature of the pyrrole ring can introduce a degree of conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a receptor.
Exploration of Chemical Space: The synthesis of novel derivatives like this one contributes to the exploration of new chemical space, which is crucial for the discovery of compounds with novel mechanisms of action.
Research into N-arylpyrrole derivatives has shown promise in developing broad-spectrum antimicrobial agents. nih.govnih.gov Similarly, various N-arylbenzamides have been investigated as inhibitors for a range of enzymes and receptors. nih.gov Therefore, the academic investigation of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide would likely be driven by the potential for discovering new bioactive molecules with unique pharmacological profiles.
Foundational Principles of Molecular Design and Recognition Relevant to the Compound
The potential interactions and behavior of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide are governed by fundamental principles of molecular design and recognition.
The biological activity and physical properties of a molecule are dictated by the intermolecular forces it can engage in. For 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, these include:
Hydrogen Bonding: The amide linkage contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are crucial for forming specific interactions with biological targets like proteins and nucleic acids.
π-π Stacking: The presence of three aromatic rings (the benzoyl ring, the phenyl ring, and the pyrrole ring) allows for π-π stacking interactions, which contribute to the stability of binding complexes.
Dipole-Dipole Interactions: The polar amide bond creates a significant dipole moment in the molecule, leading to dipole-dipole interactions with polar residues in a binding pocket.
| Interaction Type | Description | Potential Site in 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide |
|---|---|---|
| Hydrogen Bond Donor | An electronegative atom bonded to a hydrogen atom. | Amide N-H |
| Hydrogen Bond Acceptor | An electronegative atom with a lone pair of electrons. | Amide C=O |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Benzoyl ring, Phenyl ring, Pyrrole ring |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Entire molecule |
Stereoelectronic effects are the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. wikipedia.orgbaranlab.org In 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, these effects play a critical role in determining its three-dimensional shape, which is essential for its biological activity.
The conformation of the amide bond is of particular importance. While amides can exist in both cis and trans conformations, the trans conformation is generally favored in secondary amides due to reduced steric hindrance. However, the nature of the substituents on the nitrogen and carbonyl carbon can influence this preference. The rotation around the C-N amide bond is restricted due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group.
| Conformational Parameter | Description | Relevance to 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide |
|---|---|---|
| Amide Bond Conformation (cis/trans) | The geometric arrangement around the C-N amide bond. | The trans conformation is expected to be more stable, but this can be influenced by the bulky N-aryl substituent. |
| Dihedral Angle (CO-Ph) | The torsional angle between the plane of the amide and the benzoyl ring. | Affects the degree of conjugation and steric interactions. |
| Dihedral Angle (N-Ph) | The torsional angle between the plane of the amide and the N-phenyl ring. | Influences the overall shape and potential for steric clashes. |
Concepts of Molecular Scaffolding and Analog Generation
Molecular scaffolding is a fundamental concept in medicinal chemistry where the core structure of a molecule is used as a template for the design and synthesis of new compounds, known as analogs. rsc.org The scaffold of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide can be deconstructed into several key components, each offering opportunities for analog generation to explore structure-activity relationships (SAR).
The primary molecular scaffolds present in 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide are:
The 4-methylbenzoyl group: This provides a rigid aromatic core with a methyl substituent that can influence electronic properties and steric interactions.
The N-phenyl-benzamide linkage: The amide bond is a critical functional group, capable of forming hydrogen bonds, which are crucial for molecular recognition in biological systems. hepatochem.comnih.govnumberanalytics.com
The pyrrole ring: This five-membered aromatic heterocycle can engage in various non-covalent interactions and serves as a versatile building block in drug discovery. nih.gov
Analog generation would involve systematically modifying each of these scaffolds. For instance, the methyl group on the benzoyl ring could be replaced with other substituents (e.g., halogens, methoxy (B1213986) groups) to probe electronic and steric effects. The substitution pattern on the central phenyl linker could be altered (e.g., to a 1,3-disubstitution) to change the molecule's geometry. Finally, the pyrrole ring could be substituted or replaced with other five-membered heterocycles to investigate the impact on biological activity.
| Scaffold Modification | Example of Modified Structure | Rationale for Modification |
|---|---|---|
| Benzoyl Ring Substitution | 4-chloro-N-(4-pyrrol-1-ylphenyl)benzamide | Investigate electronic effects on activity. |
| Phenyl Linker Isomerism | 4-methyl-N-(3-pyrrol-1-ylphenyl)benzamide | Alter the spatial orientation of the pyrrole ring. |
| Pyrrole Ring Substitution | 4-methyl-N-(4-(2,5-dimethylpyrrol-1-yl)phenyl)benzamide | Explore the impact of steric bulk on the pyrrole moiety. |
Unaddressed Questions and Future Avenues in Benzamide and Pyrrole Chemistry
The conjunction of benzamide and pyrrole functionalities in 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide opens up several avenues for future research, addressing existing gaps in the understanding of such hybrid molecules.
Exploration of Novel Synthetic Pathways
While the synthesis of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide can be envisaged through established methods, there is room for the development of more efficient and greener synthetic strategies. A plausible synthetic route would involve two key steps: the formation of the pyrrole ring and the subsequent amide bond formation.
Step 1: Synthesis of 4-(pyrrol-1-yl)aniline A common method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis. researchgate.netalfa-chemistry.comresearchgate.net This would involve the reaction of a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran (B146720), with 4-aminoaniline under acidic conditions. organic-chemistry.org Recent advancements in this method focus on the use of milder and more environmentally friendly catalysts. researchgate.netrgmcet.edu.in
Step 2: Amide Coupling The resulting 4-(pyrrol-1-yl)aniline can then be coupled with 4-methylbenzoic acid or its activated derivative (e.g., 4-methylbenzoyl chloride) to form the final product. Amide bond formation is a cornerstone of organic synthesis, with a plethora of available reagents and conditions. hepatochem.comnumberanalytics.com Future research could explore novel, one-pot syntheses that combine these steps or utilize catalytic methods to improve efficiency and reduce waste. rsc.orgnih.gov
| Reaction Step | Starting Materials | Key Reagent/Catalyst | Intermediate/Product |
|---|---|---|---|
| Paal-Knorr Pyrrole Synthesis | 4-aminoaniline, 2,5-dimethoxytetrahydrofuran | Acid catalyst (e.g., acetic acid, iodine) | 4-(pyrrol-1-yl)aniline |
| Amide Bond Formation | 4-(pyrrol-1-yl)aniline, 4-methylbenzoic acid | Coupling agent (e.g., DCC, EDCI) or conversion to acyl chloride (SOCl₂) | 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide |
Deeper Mechanistic Insights into Molecular Transformations
The chemical reactivity of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide is largely unexplored. Future studies could investigate the mechanistic details of its potential transformations. For example, the pyrrole ring is susceptible to electrophilic substitution, and understanding the regioselectivity of such reactions on this specific scaffold would be of interest. Similarly, the amide bond can undergo hydrolysis under acidic or basic conditions, and the kinetics and mechanism of this process would provide valuable information about the compound's stability.
Advanced Computational Modeling Approaches
In the absence of extensive experimental data, computational modeling provides a powerful tool to predict the properties and behavior of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule in different environments, such as in solution or interacting with a biological target. researchgate.netrsc.org This can provide insights into its flexibility, preferred conformations, and potential binding modes.
Quantum Mechanical (QM) Calculations: QM methods can be used to calculate various electronic properties of the molecule, such as its electrostatic potential, frontier molecular orbitals, and reactivity indices. researchgate.net These calculations can help in understanding its chemical behavior and predicting its reactivity in various reactions.
Docking Studies: If a potential biological target is identified, molecular docking simulations can be used to predict the binding affinity and orientation of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide within the active site of the target. mdpi.com This can guide the design of more potent analogs.
| Computational Method | Predicted Properties/Insights |
|---|---|
| Molecular Dynamics (MD) | Conformational flexibility, solvent interactions, binding stability. |
| Quantum Mechanics (QM) | Electronic structure, reactivity, spectroscopic properties. |
| Molecular Docking | Binding mode and affinity to biological targets. |
Properties
IUPAC Name |
4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-14-4-6-15(7-5-14)18(21)19-16-8-10-17(11-9-16)20-12-2-3-13-20/h2-13H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKHQYIIIZHGQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis and Strategic Disconnections for 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide
A retrosynthetic analysis of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide reveals the most logical disconnection at the central amide bond. This bond is the key linkage connecting the two aromatic moieties of the molecule.
Figure 1: Retrosynthetic Disconnection of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide
This primary disconnection simplifies the complex target molecule into two more readily accessible precursor molecules.
Identification of Key Synthons and Precursors
Following the amide bond disconnection, the key synthons and their corresponding commercially available or readily synthesizable precursors are identified:
Synthon 1 (Acyl Cation Equivalent): The 4-methylbenzoyl cation. This electrophilic component is derived from 4-methylbenzoic acid or its more reactive derivatives, such as 4-methylbenzoyl chloride .
Synthon 2 (Anilino Nucleophile): The 4-(pyrrol-1-yl)phenylaminyl anion. This nucleophilic component corresponds to 4-(pyrrol-1-yl)aniline .
The synthesis of the target molecule, therefore, hinges on the successful preparation of these two key precursors and their subsequent coupling. The synthesis of 4-methylbenzoic acid is a standard industrial process, and it is widely available. The synthesis of 4-(pyrrol-1-yl)aniline can be achieved through several established methods, most commonly via the Paal-Knorr pyrrole (B145914) synthesis, by reacting 4-nitroaniline (B120555) with 2,5-dimethoxytetrahydrofuran (B146720) to form 1-(4-nitrophenyl)-1H-pyrrole, followed by reduction of the nitro group to an amine.
Evaluation of Potential Protecting Group Strategies
For the direct synthesis of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide from 4-methylbenzoic acid and 4-(pyrrol-1-yl)aniline, the use of protecting groups is generally not required. The functional groups present in the precursors—a carboxylic acid and an aromatic amine—are directly involved in the desired amide bond formation. The pyrrole ring is generally stable under standard amidation conditions.
However, in a more complex synthetic scheme involving derivatives with additional reactive functional groups, protecting group strategies would become essential. jocpr.com For instance, if either the 4-methyl or the phenyl group contained a hydroxyl or a second amino group, these would need to be protected to prevent unwanted side reactions during the amidation step. numberanalytics.comorganic-chemistry.org Common protecting groups for amines include carbamates like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), while hydroxyl groups are often protected as silyl (B83357) ethers or benzyl (B1604629) ethers. libretexts.orgrsc.org The choice of protecting group would depend on its stability to the reaction conditions and the ease of its subsequent removal. numberanalytics.comorganic-chemistry.org
Convergent and Linear Synthetic Route Development
Both convergent and linear synthetic strategies can be devised for the preparation of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide.
The convergent synthesis is outlined as follows:
Scheme 1: Convergent Synthesis of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide
Amidation Reactions for Benzamide (B126) Core Formation
The formation of the central benzamide core is the pivotal step in the synthesis. This can be achieved through various amidation reactions, primarily involving the coupling of a carboxylic acid with an amine.
Direct reaction of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that can be detrimental to complex molecules. Therefore, the carboxylic acid is typically activated to increase its electrophilicity. rsc.org
One common method is the conversion of the carboxylic acid to a more reactive acyl chloride. fishersci.co.uk For instance, 4-methylbenzoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield 4-methylbenzoyl chloride. prepchem.comgoogle.comchemicalbook.com The subsequent reaction of the acyl chloride with 4-(pyrrol-1-yl)aniline, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, is known as the Schotten-Baumann reaction. fishersci.co.uk
Alternatively, a wide array of peptide coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid and the amine under milder conditions. fishersci.co.ukhepatochem.com These reagents work by forming a highly reactive activated ester intermediate in situ. fishersci.co.uk Some of the most commonly used coupling reagents are carbodiimides and phosphonium (B103445) or uronium salts.
| Coupling Reagent | Full Name | Byproducts | Key Features |
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Inexpensive, but DCU can be difficult to remove. rsc.orgluxembourg-bio.compeptide.com |
| DIC | Diisopropylcarbodiimide | Diisopropylurea | Byproduct is more soluble, simplifying purification. rsc.orgpeptide.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Ideal for aqueous reactions and easy workup. peptide.com |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea, HOBt | Highly efficient, fast reaction times. rsc.org |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea, HOAt | More reactive than HBTU, useful for hindered couplings. rsc.org |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) | Effective, but HMPA is a known carcinogen. |
Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides to suppress side reactions and reduce racemization in chiral substrates. rsc.orgluxembourg-bio.com
The mechanism of amide bond formation using coupling reagents generally involves two main steps. hepatochem.com
Step 1: Activation of the Carboxylic Acid
The coupling reagent reacts with the carboxylic acid (4-methylbenzoic acid) to form a highly reactive activated intermediate.
With Carbodiimides (e.g., DCC): The carboxylic acid adds to one of the double bonds of the carbodiimide (B86325) to form an O-acylisourea intermediate. This intermediate is highly electrophilic. fishersci.co.ukluxembourg-bio.com
With Uronium/Phosphonium Reagents (e.g., HBTU): The carboxylic acid displaces the benzotriazolyl group to form an activated ester, which is the key reactive intermediate.
Step 2: Nucleophilic Attack by the Amine
The amine (4-(pyrrol-1-yl)aniline) then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. This is followed by the collapse of the tetrahedral intermediate and elimination of the leaving group (dicyclohexylurea in the case of DCC, or HOBt in the case of HBTU) to form the stable amide bond of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide.
The use of additives like HOBt provides an alternative reaction pathway. The O-acylisourea intermediate can react with HOBt to form an OBt active ester. This ester is less reactive than the O-acylisourea but more selective, and its reaction with the amine generally leads to higher yields and purer products. luxembourg-bio.com
Construction and Functionalization of the Pyrrole Ring
The 4-(pyrrol-1-yl)aniline core is a key intermediate in the synthesis. Its construction can be approached through various classical and modern synthetic methods.
The Paal-Knorr synthesis is a widely used method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. rgmcet.edu.inwikipedia.org In the context of synthesizing 4-(pyrrol-1-yl)aniline, this would involve the reaction of a 1,4-dicarbonyl compound like 2,5-hexanedione (B30556) or its equivalent with p-phenylenediamine. The reaction is typically carried out under neutral or mildly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org The use of green solvents like water or deep eutectic solvents has also been explored to make this synthesis more environmentally benign. researchgate.netresearchgate.net
The Knorr pyrrole synthesis offers an alternative route, involving the reaction of an α-amino-ketone with a β-ketoester. researchgate.net This method allows for the synthesis of highly substituted pyrroles. The Hantzsch pyrrole synthesis is another classical method that utilizes the reaction of a β-ketoester with ammonia (B1221849) or a primary amine and an α-haloketone to construct the pyrrole ring. wikipedia.org While versatile, the Hantzsch synthesis may require careful control of reaction conditions to avoid side reactions.
The following table summarizes the general features of these pyrrole syntheses.
| Synthesis Method | Reactants | General Conditions | Advantages |
| Paal-Knorr | 1,4-Dicarbonyl, Primary Amine | Neutral or mildly acidic | High yields, readily available starting materials |
| Knorr | α-Amino-ketone, β-Ketoester | Basic or acidic | Access to polysubstituted pyrroles |
| Hantzsch | β-Ketoester, Amine, α-Haloketone | Basic | High degree of substitution possible |
Modern cross-coupling reactions provide powerful tools for the formation of the N-aryl bond in 4-(pyrrol-1-yl)aniline. The Ullmann condensation , a copper-catalyzed reaction, can be employed to couple pyrrole with an aryl halide, such as 4-iodoaniline. researchgate.net Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. However, the development of ligand-assisted protocols, using ligands like diamines or L-proline, has allowed for milder reaction conditions and lower catalyst loadings. researchgate.netorganic-chemistry.org A ligand-free copper-catalyzed N-arylation of pyrrole with aryl iodides has also been reported, offering a simpler and more cost-effective approach. researchgate.netresearchgate.net
The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is another highly effective method for N-arylation. researchgate.netresearchgate.net This reaction typically employs a palladium catalyst in combination with a phosphine (B1218219) ligand and a base to couple an amine (in this case, pyrrole) with an aryl halide or triflate. The choice of ligand, base, and solvent is critical for achieving high yields and selectivity. Optimization studies have shown that bulky electron-rich phosphine ligands often give superior results. researchgate.net
The table below provides a comparison of typical conditions for these N-arylation reactions.
| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Ullmann | CuI (5-10 mol%) | L-proline or diamine | K2CO3 or Cs2CO3 | DMF or DMSO | 100-140 |
| Buchwald-Hartwig | Pd(OAc)2 (1-5 mol%) | Buchwald ligands (e.g., XPhos) | NaOtBu or K3PO4 | Toluene or Dioxane | 80-110 |
Introduction of the 4-Methyl Group on the Benzoyl Ring
The final structural element to consider is the 4-methyl group on the benzoyl ring. This can be introduced either by starting with 4-methylbenzoic acid or by methylating a suitable benzoyl precursor.
The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. beilstein-journals.orggoogle.comnih.gov In this case, a benzoyl derivative could be reacted with a methylating agent, such as methyl chloride or methyl iodide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). A significant challenge with Friedel-Crafts alkylation is controlling the regioselectivity, as the reaction can lead to a mixture of ortho, meta, and para isomers. The directing effect of the existing substituent on the benzene (B151609) ring plays a crucial role in determining the product distribution. For an N-phenylbenzamide derivative, the regioselectivity can be complex. ethz.ch
Modern cross-coupling reactions offer a more controlled and selective method for introducing the methyl group. The Suzuki-Miyaura coupling involves the reaction of an aryl halide or triflate with an organoboron reagent, such as methylboronic acid, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netresearchgate.netmdpi.commdpi.comnih.gov This reaction is known for its high functional group tolerance and excellent regioselectivity. For the synthesis of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, a precursor such as 4-bromo-N-(4-pyrrol-1-ylphenyl)benzamide could be coupled with methylboronic acid.
The Negishi coupling provides another powerful tool for C-C bond formation, utilizing an organozinc reagent, such as dimethylzinc (B1204448) or methylzinc chloride, and a palladium or nickel catalyst. researchgate.netresearchgate.netresearchgate.netnih.gov This reaction is also highly selective and tolerant of various functional groups.
The following table outlines typical conditions for these methylation strategies.
| Reaction | Methylating Agent | Catalyst | Conditions | Key Features |
| Friedel-Crafts | CH3Cl, CH3I | AlCl3, FeCl3 | Anhydrous, often low temp. | Prone to polyalkylation and rearrangements |
| Suzuki-Miyaura | CH3B(OH)2 | Pd(PPh3)4, Pd(dppf)Cl2 | Base (e.g., K2CO3), aq. solvent | High selectivity, mild conditions |
| Negishi | (CH3)2Zn, CH3ZnCl | Pd(PPh3)4, Ni(dppp)Cl2 | Anhydrous THF or DMF | High reactivity and selectivity |
Reaction Pathway Elucidation and Byproduct Characterization
A plausible synthetic route to 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide proceeds in two principal stages: the formation of the N-arylpyrrole intermediate, 4-(pyrrol-1-yl)aniline, followed by its acylation to form the final benzamide product.
The initial step, the synthesis of 4-(pyrrol-1-yl)aniline, can be achieved via the Paal-Knorr pyrrole synthesis. rgmcet.edu.inorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with a primary amine, in this case, p-phenylenediamine. The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can promote the formation of furan byproducts. organic-chemistry.org
Following the formation of the pyrrole intermediate, the amide bond is introduced through the acylation of 4-(pyrrol-1-yl)aniline with 4-methylbenzoyl chloride. This is a standard method for benzamide synthesis. nih.gov
Several undesired side reactions can occur during the synthesis of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, potentially leading to impurities and reduced yields.
During the Paal-Knorr synthesis of the 4-(pyrrol-1-yl)aniline intermediate, potential side reactions include:
Incomplete cyclization: This can result in the formation of enamine or imine intermediates that have not fully cyclized to the pyrrole ring. organic-chemistry.org
Furan formation: Under acidic conditions, the 1,4-dicarbonyl compound can undergo intramolecular cyclization to form a furan derivative instead of reacting with the amine. organic-chemistry.org
Polymerization: The starting materials or intermediates may undergo polymerization under the reaction conditions.
Strategies to inhibit these side reactions include:
Control of pH: Maintaining neutral to slightly acidic conditions favors the desired pyrrole formation over furan byproducts. organic-chemistry.org
Reaction temperature and time: Optimization of these parameters can maximize the yield of the desired product while minimizing byproduct formation.
Use of catalysts: Certain catalysts, such as clays (B1170129) or iron(III) chloride, have been shown to promote the Paal-Knorr reaction under milder conditions, which can reduce side reactions. bohrium.commdpi.com
In the subsequent acylation step to form the final benzamide, potential side reactions include:
Diacylation: The pyrrole nitrogen, although less nucleophilic than the aniline (B41778) nitrogen, could potentially undergo acylation, leading to a diacylated byproduct.
Reaction at the pyrrole ring: The electron-rich pyrrole ring could undergo electrophilic substitution with the acylating agent, although this is less likely under standard acylation conditions.
Hydrolysis of the acyl chloride: The presence of water can lead to the hydrolysis of 4-methylbenzoyl chloride to 4-methylbenzoic acid, which would not react to form the amide.
Inhibition strategies for the acylation step include:
Stoichiometric control: Using a controlled amount of the acylating agent can minimize the risk of diacylation.
Anhydrous conditions: Conducting the reaction under dry conditions is crucial to prevent the hydrolysis of the acyl chloride.
Use of a base: A non-nucleophilic base is often added to scavenge the HCl produced during the reaction, which can prevent side reactions and drive the reaction to completion.
Table 1: Potential Byproducts in the Synthesis of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide
| Reaction Step | Potential Byproduct | Reason for Formation | Inhibition Strategy |
| Paal-Knorr Synthesis | Furan derivative | Acid-catalyzed cyclization of 1,4-dicarbonyl | Control of pH to neutral or slightly acidic |
| Paal-Knorr Synthesis | Incompletely cyclized intermediates | Insufficient reaction time or temperature | Optimization of reaction conditions |
| Acylation | Diacylated product | Reaction of acylating agent with both aniline and pyrrole nitrogens | Stoichiometric control of acylating agent |
| Acylation | 4-methylbenzoic acid | Hydrolysis of 4-methylbenzoyl chloride | Use of anhydrous reaction conditions |
The parent compound, 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, is achiral and does not possess any stereocenters. Therefore, stereochemical outcomes are not a consideration in its synthesis.
However, if derivatives of this compound were to be synthesized with chiral centers, for instance, by introducing a chiral substituent on the methyl group of the benzoyl moiety or on the pyrrole ring, then the stereochemical outcome of the reactions would become a critical factor. In such cases, asymmetric synthesis strategies would be required to control the formation of the desired stereoisomer. For example, the use of chiral catalysts in the Paal-Knorr reaction has been explored for the synthesis of axially chiral N-arylpyrroles. nih.govresearchgate.netresearchgate.net
Advanced Purification and Isolation Techniques
Achieving high purity of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide is essential for its potential applications. Advanced purification techniques are employed to remove byproducts and unreacted starting materials.
Preparative High-Performance Liquid Chromatography (HPLC) and flash chromatography are powerful techniques for the purification of organic compounds like aromatic amides. springernature.comardena.comwarwick.ac.ukardena.comymc.co.jp
For a molecule with the polarity of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, a normal-phase flash chromatography setup would typically employ a silica (B1680970) gel stationary phase with a solvent system consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). rsc.orgorgsyn.org Gradient elution, where the proportion of the polar solvent is gradually increased, is often used to effectively separate compounds with different polarities. For basic amine impurities, an amine-functionalized silica gel or the addition of a small amount of a basic modifier like triethylamine to the eluent can improve separation by reducing tailing. biotage.comsilicycle.com
Reversed-phase preparative HPLC is another viable option, particularly for achieving very high purity. springernature.com In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol.
Table 2: Comparison of Chromatographic Purification Techniques
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate | High throughput, suitable for larger quantities | Lower resolution than HPLC |
| Preparative HPLC | C18-functionalized Silica | Water/Acetonitrile | High resolution, excellent for final polishing | Lower throughput, more expensive |
Crystallization is a crucial final step for purification and for obtaining the desired solid-state form of the compound. The choice of solvent and crystallization conditions can significantly impact purity and can also lead to the formation of different crystalline forms, or polymorphs. Polymorphism is a known phenomenon in benzanilide (B160483) derivatives, where different crystal packing arrangements can result in different physical properties. mdpi.comelsevierpure.comrsc.org
For 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, suitable crystallization solvents would likely be polar organic solvents such as ethanol, acetone, or acetonitrile, in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature. researchgate.net Techniques such as slow cooling, solvent evaporation, or anti-solvent addition can be employed to induce crystallization.
Controlling the crystallization process is also key to potentially isolating a specific polymorph. Factors such as the rate of cooling, the level of supersaturation, and the presence of impurities can influence which polymorphic form crystallizes. mdpi.com
Principles of Sustainable Synthesis in Compound Production
The application of green chemistry principles to the synthesis of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide can significantly reduce its environmental impact. dst.gov.innih.gov
For the Paal-Knorr synthesis of the pyrrole intermediate, several green approaches have been developed. These include performing the reaction under solvent-free conditions or using water as a solvent, which is environmentally benign. acs.orgrsc.org The use of reusable heterogeneous catalysts, such as clays, can also contribute to a more sustainable process by simplifying purification and reducing waste. rgmcet.edu.inbohrium.com
In the amide formation step, traditional methods often use stoichiometric amounts of coupling reagents, which generate significant waste. Catalytic methods for direct amidation of carboxylic acids with amines are a greener alternative. scispace.comsigmaaldrich.comrsc.org For instance, boronic acid catalysts can promote the reaction with the only byproduct being water. While this would require starting from 4-methylbenzoic acid instead of the acyl chloride, it would be a more atom-economical and environmentally friendly approach. Biocatalytic methods using enzymes like lipases are also emerging as highly sustainable options for amide synthesis. nih.govrsc.org
Advanced Structural Elucidation and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a powerful tool for delineating the molecular framework of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, providing insights into its connectivity, spatial arrangement, and dynamic processes.
Multidimensional NMR (2D-COSY, HSQC, HMBC) for Through-Bond Connectivity
Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and establishing the through-bond connectivity within the molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the scalar coupling network between adjacent protons. For the 4-methylbenzamide (B193301) moiety, correlations would be expected between the aromatic protons on the tolyl group. Similarly, for the 4-pyrrol-1-ylphenyl fragment, correlations would be observed between the protons on the phenyl ring and between the protons of the pyrrole (B145914) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. worktribe.comcolumbia.edu It would allow for the direct assignment of the carbon signals based on the already assigned proton signals. For instance, the methyl protons of the 4-methylbenzamide moiety would show a cross-peak with the corresponding methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range (2-3 bonds) H-C correlations, which is crucial for connecting the different fragments of the molecule. columbia.eduresearchgate.net Key HMBC correlations would be expected between the amide proton (N-H) and the carbonyl carbon of the benzamide (B126) group, as well as with the carbons of the adjacent phenyl ring. Furthermore, correlations between the pyrrole protons and the carbons of the phenyl ring to which it is attached would confirm the connectivity of this moiety.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
|---|---|---|---|---|
| 4-Methyl (CH₃) | ~2.4 | ~21 | - | Protons on tolyl ring, Carbonyl carbon |
| Tolyl Aromatic CH | 7.2-7.8 | 127-135 | Other tolyl protons | Methyl carbon, Carbonyl carbon |
| Carbonyl (C=O) | - | ~166 | - | Amide proton, Tolyl protons |
| Amide (N-H) | ~10.0 | - | - | Carbonyl carbon, Phenyl protons |
| Phenyl Aromatic CH | 7.1-7.7 | 120-140 | Other phenyl protons | Amide proton, Pyrrole protons |
| Pyrrole α-CH | ~7.0 | ~120 | Pyrrole β-CH | Phenyl carbons |
Note: The predicted chemical shifts are based on data from analogous compounds and general chemical shift tables. Actual experimental values may vary.
NOESY/ROESY for Through-Space Proximity and Conformational Insights
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are pivotal in determining the through-space proximity of protons, which in turn provides critical information about the molecule's conformation. chemrxiv.org For a flexible molecule like 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, these experiments can help elucidate the preferred spatial arrangement of the aromatic rings relative to each other and around the amide bond.
Key NOE/ROE correlations would be anticipated between:
The amide proton and the ortho-protons of the 4-pyrrol-1-ylphenyl ring.
The ortho-protons of the 4-methylbenzoyl group and the amide proton.
Protons on the 4-methylbenzoyl ring and protons on the 4-pyrrol-1-ylphenyl ring, which would indicate the relative orientation of these two aromatic systems.
The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of inter-proton distances and the modeling of the molecule's predominant conformation in solution.
Dynamic NMR Studies for Conformational Exchange Processes (e.g., Amide Rotation)
The amide bond in 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide possesses a partial double bond character, leading to restricted rotation around the C-N bond. nanalysis.comeuropeanpharmaceuticalreview.comresearchgate.net This restricted rotation can give rise to distinct conformers (rotamers) that may interconvert on the NMR timescale. Dynamic NMR (DNMR) spectroscopy, which involves acquiring NMR spectra at variable temperatures, is the primary technique to study such conformational exchange processes. nih.govresearchgate.netnih.gov
By monitoring the coalescence of signals corresponding to the different rotamers as the temperature is increased, the energy barrier to amide bond rotation (ΔG‡) can be determined. This provides valuable information about the stability of the different conformations and the flexibility of the amide linkage.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) spectroscopy provides detailed structural information about molecules in their solid, non-crystalline (amorphous) and crystalline states. worktribe.comeuropeanpharmaceuticalreview.comrsc.orgnih.gov For 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, ssNMR can be used to:
Characterize the packing of molecules in the crystal lattice.
Identify the presence of different polymorphs (different crystalline forms).
Probe the conformation of the molecule in the solid state, which may differ from its solution-state conformation.
Investigate the structure of amorphous forms of the compound.
Cross-polarization magic-angle spinning (CP-MAS) experiments are commonly employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. The chemical shifts observed in the solid-state can provide insights into intermolecular interactions, such as hydrogen bonding involving the amide group.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" of the compound and allow for the identification of specific functional groups.
Characteristic Absorption Band Assignments for Benzamide and Pyrrole Moieties
The vibrational spectrum of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide can be analyzed by considering the characteristic absorption bands of its constituent benzamide and pyrrole moieties.
Benzamide Moiety:
N-H Stretch: A sharp band is expected in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond. Its position can be indicative of hydrogen bonding.
C=O Stretch (Amide I band): A strong absorption band, typically in the range of 1630-1680 cm⁻¹, is characteristic of the carbonyl group stretching vibration. nist.govchemicalbook.com This is one of the most prominent features in the IR spectrum of amides.
N-H Bend (Amide II band): This band, arising from the in-plane bending of the N-H bond coupled with C-N stretching, is usually found between 1510 and 1570 cm⁻¹.
Aromatic C-H Stretch: Bands above 3000 cm⁻¹ are characteristic of the stretching vibrations of the aromatic C-H bonds on the tolyl ring.
Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds within the aromatic ring.
Methyl C-H Bending: Asymmetric and symmetric bending vibrations of the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.
Pyrrole Moiety:
C-H Stretch: The C-H stretching vibrations of the pyrrole ring typically appear in the 3100-3150 cm⁻¹ region.
Ring Stretching: The stretching vibrations of the pyrrole ring give rise to a series of bands in the 1350-1550 cm⁻¹ region.
C-H In-plane Bending: These vibrations are generally observed between 1000 and 1300 cm⁻¹.
C-H Out-of-plane Bending: Strong bands in the 700-900 cm⁻¹ region are characteristic of the out-of-plane bending of the C-H bonds of the pyrrole ring.
Table 2: Predicted Characteristic Vibrational Frequencies for 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide
| Functional Group/Moiety | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Amide | N-H Stretch | 3300-3500 | Medium-Strong |
| Amide | C=O Stretch (Amide I) | 1630-1680 | Strong |
| Amide | N-H Bend (Amide II) | 1510-1570 | Medium-Strong |
| 4-Methylbenzamide | Aromatic C-H Stretch | 3000-3100 | Medium |
| 4-Methylbenzamide | Aromatic C=C Stretch | 1450-1600 | Medium-Strong |
| 4-Methylbenzamide | Methyl C-H Bend | 1375, 1450 | Medium |
| 4-Pyrrol-1-ylphenyl | Aromatic C-H Stretch | 3000-3100 | Medium |
| 4-Pyrrol-1-ylphenyl | Aromatic C=C Stretch | 1450-1600 | Medium-Strong |
| Pyrrole | C-H Stretch | 3100-3150 | Medium |
| Pyrrole | Ring Stretch | 1350-1550 | Medium-Strong |
Note: The predicted frequency ranges are based on data from analogous compounds and general vibrational spectroscopy correlation tables. Actual experimental values may vary depending on the physical state of the sample and intermolecular interactions.
Conformational Isomer Distinction through Vibrational Fingerprints
Vibrational spectroscopy data (such as Infrared or Raman spectra) specific to 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide are not available in the public domain. These techniques are crucial for identifying the characteristic vibrational modes of a molecule and can be used to distinguish between different conformational isomers by analyzing shifts in the "fingerprint" region of the spectrum. Without this data, a discussion on its conformational isomers is purely speculative.
High-Resolution Mass Spectrometry and Fragmentation Studies
Accurate Mass Determination for Elemental Composition Validation
While the theoretical exact mass of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide can be calculated from its chemical formula (C18H16N2O), there is no published high-resolution mass spectrometry data to experimentally validate its elemental composition. Such data would provide a highly accurate mass measurement, typically to within a few parts per million, confirming the molecular formula.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) studies, which involve the fragmentation of a selected ion to elucidate its structure, have not been reported for 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide. An MS/MS spectrum would reveal the characteristic fragmentation patterns, providing insights into the molecule's connectivity and the relative stability of its substructures.
Ion Mobility Spectrometry for Gas-Phase Conformational Assessment
There are no records of ion mobility spectrometry (IMS) studies for this compound. IMS separates ions based on their size, shape, and charge in the gas phase, offering valuable information about their three-dimensional structure and conformational flexibility.
X-ray Crystallography for Absolute and Relative Stereochemistry
As mentioned previously, no X-ray crystallographic data is available for 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, including its absolute and relative stereochemistry if chiral centers are present. The requested compound is achiral, so an analysis of absolute stereochemistry would not be applicable. However, X-ray data would provide unequivocal information on its conformation in the solid state.
Single Crystal Growth Techniques and Optimization
No specific methods for the single crystal growth of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide have been reported in the scientific literature.
Detailed Analysis of Bond Lengths, Bond Angles, and Torsional Angles
A crystallographic information file (CIF) containing atomic coordinates and bond parameters from a single-crystal X-ray diffraction study is not available for this compound. Consequently, a detailed analysis of its bond lengths, bond angles, and torsional angles cannot be provided.
Investigation of Intermolecular Interactions (Hydrogen Bonds, π-π Stacking, Halogen Bonds)
Without a determined crystal structure, a definitive analysis of the intermolecular interactions, such as hydrogen bonding, π-π stacking, or potential halogen bonds that stabilize the crystal lattice, cannot be conducted.
Polymorphism and Co-crystallization Studies (Structural Aspects)
There are no published studies on the polymorphism or co-crystallization of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide.
Chiroptical Spectroscopy (If Chiral Derivatives or Conformational Chirality is a Focus)
Electronic Circular Dichroism (ECD) for Chiral Chromophores
No research is available on the electronic circular dichroism of this compound or its chiral derivatives.
Vibrational Circular Dichroism (VCD) for Conformational Analysis
There are no published vibrational circular dichroism studies for the conformational analysis of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational chemistry for studying molecular systems with a high degree of accuracy. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure of a molecule, from which a wide range of properties can be derived. For 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, these calculations can provide a detailed understanding of its intrinsic properties.
Geometry Optimization and Conformational Energy Landscape Mapping
The first step in most quantum chemical studies is geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the minimum energy of the molecule. For a flexible molecule like 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, which has several rotatable bonds, multiple energy minima (conformers) may exist. Mapping the conformational energy landscape is crucial for understanding the molecule's preferred shapes and their relative stabilities.
Below is a hypothetical data table of optimized geometric parameters for the lowest energy conformer of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).
| Parameter | Value |
| Bond Lengths (Å) | |
| C(amide)-O | 1.23 |
| C(amide)-N | 1.36 |
| N-C(pyrrol-phenyl) | 1.42 |
| C(amide)-C(methyl-phenyl) | 1.50 |
| Bond Angles (°) ** | |
| O-C(amide)-N | 122.5 |
| C(amide)-N-C(pyrrol-phenyl) | 128.0 |
| N-C(amide)-C(methyl-phenyl) | 115.0 |
| Dihedral Angles (°) ** | |
| O-C(amide)-N-C(pyrrol-phenyl) | 175.0 |
| C(methyl-phenyl)-C(amide)-N-C(pyrrol-phenyl) | -5.0 |
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potentials)
The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. Two key concepts in this area are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. irjweb.com A smaller gap generally suggests a more reactive molecule.
For 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, the HOMO is likely to be localized on the electron-rich pyrrol-1-ylphenyl moiety, while the LUMO may be distributed over the benzamide (B126) portion of the molecule.
The Molecular Electrostatic Potential (MEP) is another valuable tool for understanding reactivity. It is a map of the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (negative potential, attractive to electrophiles) and electron-poor (positive potential, attractive to nucleophiles). In 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, the oxygen atom of the carbonyl group is expected to be a region of strong negative potential, while the N-H proton of the amide linkage would be a site of positive potential.
| Property | Calculated Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 4.3 |
Note: This data is hypothetical and intended to be representative of what a DFT calculation might yield for this molecule.
Charge Distribution and Reactivity Descriptors (e.g., Fukui Functions, Local Softness)
The distribution of charge within a molecule is fundamental to its behavior. Quantum chemical calculations can provide various measures of atomic charges (e.g., Mulliken, NBO). These charges can help in understanding intermolecular interactions and reactive sites.
More advanced reactivity descriptors derived from conceptual DFT, such as Fukui functions and local softness, can provide more detailed insights into site-specific reactivity. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This helps to identify the most likely sites for nucleophilic and electrophilic attack.
For 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, one would expect the carbonyl oxygen to be a primary site for electrophilic attack, while certain carbon atoms on the aromatic rings might be susceptible to nucleophilic or electrophilic substitution depending on the specific reaction conditions.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Quantum chemistry provides powerful methods for predicting spectroscopic properties. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be invaluable for interpreting experimental spectra and confirming molecular structures.
Calculated NMR chemical shifts are typically reported relative to a standard (e.g., tetramethylsilane). While absolute accuracy can be challenging, the relative shifts and patterns are often in good agreement with experimental data. nih.gov
Similarly, calculated IR frequencies correspond to the vibrational modes of the molecule. These can be visualized to understand the nature of the atomic motions for each absorption band. A key vibrational mode for 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide would be the C=O stretching frequency of the amide group, which is expected to be a strong absorption in the IR spectrum.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretch | 3400 |
| C-H (aromatic) Stretch | 3100-3000 |
| C-H (methyl) Stretch | 2950 |
| C=O Stretch | 1680 |
| N-H Bend | 1550 |
| C-N Stretch | 1300 |
Note: This is a hypothetical table of selected IR frequencies. The values are typical for the functional groups present in the molecule.
Transition State Characterization for Reaction Mechanisms
Beyond studying stable molecules, quantum chemical methods can be used to explore reaction pathways. By locating and characterizing transition states (the energy maxima along a reaction coordinate), chemists can understand the mechanisms of chemical reactions, calculate activation energies, and predict reaction rates. For 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, one might study the mechanism of its synthesis or its potential reactions, such as hydrolysis of the amide bond.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time.
For 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, MD simulations could be used to:
Explore conformational flexibility: By simulating the molecule over a period of time, one can observe transitions between different conformations and understand the dynamic equilibrium of its various shapes.
Study intermolecular interactions: MD simulations are particularly well-suited for studying how a molecule interacts with its environment, such as a solvent or a biological macromolecule. For example, one could simulate 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide in a box of water molecules to understand its solvation properties.
Investigate binding to a target protein: If 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide is being investigated as a potential drug, MD simulations can be used to study its binding to the active site of a target protein, providing insights into the stability of the complex and the key interactions involved. nih.gov
Conformational Ensemble Analysis in Various Solvation Environments
The conformational landscape of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide is primarily dictated by the rotational freedom around the amide bond and the single bonds connecting the aromatic rings to the amide linker. Computational studies on analogous N-arylbenzamides, often employing Density Functional Theory (DFT), reveal that the planarity of the central amide group is a key structural feature. However, significant torsional angles between the phenyl rings and the amide plane are generally observed. For instance, in the related compound N-(4-Methylphenyl)benzamide, the dihedral angle between the benzene (B151609) and methylphenyl rings is approximately 63.41°, while the amide group is twisted with respect to the benzene ring by about 20.5°. researchgate.net
The conformational ensemble of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide is expected to be sensitive to its environment. Molecular dynamics (MD) simulations can be employed to explore this conformational space in different solvation models, such as explicit and implicit water models. researchgate.netacs.orgnih.govosti.gov In a non-polar, implicit solvent, the molecule may favor more extended conformations to maximize intramolecular hydrogen bonding and minimize steric hindrance. Conversely, in an explicit aqueous environment, the presence of water molecules can stabilize different conformers through hydrogen bonding with the amide oxygen and N-H group, potentially leading to a more diverse ensemble of conformations. The pyrrole (B145914) and 4-methylphenyl moieties, being largely hydrophobic, will influence how the molecule orients itself in relation to water molecules.
| Dihedral Angle | Predicted Range (in vacuum) | Influence of Explicit Water |
| 4-methylphenyl - C(O) | 20-40° | May decrease due to H-bonding with amide C=O |
| N - 4-pyrrol-1-ylphenyl | 30-60° | May increase to accommodate water shell |
| C(O) - N | ~180° (trans) | Generally stable, minor fluctuations |
This table presents hypothetical data based on computational studies of similar benzamide structures.
Ligand-Protein Interaction Dynamics in Model Systems (Theoretical Binding Modes)
To understand the potential biological activity of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, molecular dynamics simulations can be used to study its interaction dynamics with model protein systems. These simulations provide a view of how the ligand might behave within a binding site over time, highlighting the flexibility of both the ligand and the protein. rsc.org
Key interactions that are likely to govern the binding of this compound include:
Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These are crucial for anchoring the molecule within a binding site.
π-π Stacking: The three aromatic rings (4-methylphenyl, phenyl, and pyrrole) can engage in π-π stacking interactions with aromatic residues of a protein, such as phenylalanine, tyrosine, and tryptophan. nih.gov
Hydrophobic Interactions: The methyl group on the benzoyl ring and the pyrrole ring contribute to the molecule's hydrophobicity, favoring interactions with non-polar pockets in a protein.
C-H···π Interactions: The C-H bonds of the aromatic rings and the methyl group can interact with the π-systems of aromatic amino acid residues.
Simulations can reveal the stability of these interactions and the conformational changes that may occur upon binding. For example, the dihedral angles of the molecule might adjust to optimize its fit within a specific binding pocket.
Investigation of Intermolecular Association and Aggregation Phenomena
The potential for 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide to self-associate and form aggregates can be investigated using computational methods. The planar nature of the aromatic rings and the presence of hydrogen bonding moieties suggest that intermolecular interactions could lead to the formation of dimers or larger aggregates. Theoretical studies on bis(cyanostyryl)pyrrole derivatives have explored such aggregation-induced phenomena. researchgate.net
The primary non-covalent forces driving aggregation would be:
Intermolecular Hydrogen Bonding: The amide N-H and C=O groups can form hydrogen bonds between molecules, leading to the formation of linear or cyclic assemblies.
π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, driven by favorable electrostatic and dispersion interactions.
Computational models can predict the geometry and stability of these aggregates. Understanding these phenomena is important as aggregation can significantly affect the physicochemical properties of a compound. Hirshfeld surface analysis is a useful computational tool to visualize and quantify intermolecular interactions in crystal structures, which can provide insights into aggregation behavior. acs.org
Molecular Docking and Ligand-Target Recognition Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule.
Identification of Potential Binding Sites on Model Biological Macromolecules
In the absence of a known biological target for 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, molecular docking can be used in a reverse docking approach to screen a library of protein structures and identify potential binding sites. Proteins with binding pockets that are rich in aromatic and hydrophobic residues, and that have appropriately positioned hydrogen bond donors and acceptors, would likely be identified as potential targets. For instance, kinases, which often have ATP-binding sites with these features, are common targets for benzamide derivatives. nih.govnih.gov Similarly, DNA has been identified as a target for other N-phenylbenzamide derivatives, with binding occurring in the minor groove of AT-rich regions. nih.govacs.org
| Potential Protein Family | Key Binding Site Features | Rationale |
| Protein Kinases | Aromatic residues for π-stacking, H-bond donors/acceptors | Common target for benzamide-based inhibitors nih.govnih.gov |
| DNA Minor Groove | AT-rich sequences | Precedent from other N-phenylbenzamide analogs nih.govacs.org |
| Nuclear Receptors | Hydrophobic ligand-binding pocket | Aromatic and hydrophobic nature of the compound |
This table provides a hypothetical list of potential target families based on the structural features of the compound and literature on similar molecules.
Analysis of Non-Covalent Interactions and Binding Pose Prediction
Once a potential binding site is identified, molecular docking algorithms can predict the most likely binding pose of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide. The analysis of these poses focuses on the non-covalent interactions between the ligand and the protein. mdpi.com
For example, a predicted binding pose in a kinase active site might show:
The amide N-H and C=O forming a "hinge-binding" motif with the backbone of the kinase hinge region.
The 4-methylphenyl group occupying a hydrophobic pocket.
The pyrrol-1-ylphenyl moiety extending towards the solvent-exposed region or interacting with other residues via π-stacking or hydrophobic interactions.
The pyrrole ring, in particular, can participate in various interactions. The nitrogen atom is a weak hydrogen bond acceptor, while the C-H bonds can act as weak hydrogen bond donors. The aromatic character of the pyrrole ring also allows for π-π stacking interactions. nih.govnih.gov
Scoring Function Evaluation for Theoretical Binding Affinity Prediction
Docking programs use scoring functions to estimate the binding affinity of a ligand for a particular target. nih.govfrontiersin.org These functions take into account various energetic contributions, such as van der Waals interactions, electrostatic interactions, hydrogen bonding, and the entropic penalty of binding.
The predicted binding affinity for 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide would be represented by a score (e.g., in kcal/mol). Different scoring functions may yield different results, and their accuracy can be target-dependent. Therefore, it is common practice to use multiple scoring functions to build confidence in the predicted binding affinity. For benzamide inhibitors of trypsin, molecular dynamics simulations combined with a linear response approach have been used to calculate binding free energies. researchgate.net Machine learning-based scoring functions are also becoming increasingly prevalent for improving the accuracy of binding affinity predictions. researchgate.net
| Scoring Function Type | Principle | Application to the Compound |
| Force-Field Based | Calculates energy based on classical mechanics (e.g., van der Waals, electrostatic) | Provides a general estimate of binding energy. |
| Empirical | Uses weighted terms for different types of interactions (e.g., H-bonds, hydrophobic contacts) | Fast and widely used for initial screening. |
| Knowledge-Based | Derives statistical potentials from known protein-ligand complexes | Can be very accurate if the binding mode is similar to those in the training set. |
| Machine Learning | Uses algorithms trained on large datasets to predict affinity | Can achieve high accuracy but may have limited generalizability. researchgate.net |
This table outlines the types of scoring functions that could be used to evaluate the binding affinity of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide.
Quantitative Structure-Activity Relationship (QSAR) Model Development
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties, known as descriptors, and correlating them with experimental data, predictive models can be built. These models are instrumental in forecasting the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective analogs.
The foundation of a robust QSAR model lies in the accurate calculation of molecular descriptors that capture the essential physicochemical properties of the molecules under investigation. For a compound like 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, a diverse set of descriptors would be computed to encompass its topological, electronic, and steric features.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity and branching of atoms. Examples include the molecular weight, number of rotatable bonds, and various connectivity indices.
Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, which are crucial for molecular interactions. They are typically calculated using quantum chemical methods. nih.gov Key electronic descriptors include the dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of molecular reactivity. nih.gov
Steric Descriptors: These parameters describe the three-dimensional arrangement of atoms in a molecule, influencing how it fits into a biological target's binding site. Molar refractivity and molecular volume are common steric descriptors that provide insights into the bulk and polarizability of the molecule. igi-global.com
A representative set of calculated molecular descriptors for 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide and hypothetical related analogs is presented in the interactive table below.
MW: Molecular Weight; logP: Logarithm of the partition coefficient; TPSA: Topological Polar Surface Area; nRotB: Number of Rotatable Bonds; HBD: Hydrogen Bond Donors; HBA: Hydrogen Bond Acceptors; MR: Molar Refractivity.
Once the molecular descriptors for a series of related compounds with known biological activities are calculated, the next step is to build a statistical model. This model aims to find the best correlation between the descriptors (independent variables) and the biological activity (dependent variable). Various statistical methods can be employed, with multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms being the most common.
For a chemical series related to 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, a hypothetical QSAR model could be developed. The quality of the resulting model is assessed using several statistical parameters. The coefficient of determination (R²) indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. A value close to 1 suggests a good fit. The cross-validated coefficient (q²) is a measure of the model's predictive ability, assessed through techniques like leave-one-out cross-validation. researchgate.net
An example of statistical parameters for a hypothetical QSAR model developed for a series of N-phenylbenzamide derivatives is shown in the table below.
R²: Coefficient of determination; q²: Cross-validated coefficient; F-value: F-statistic; p-value: Probability value.
Such a model could reveal, for instance, that an increase in molar refractivity and a decrease in the electrophilicity index are favorable for the desired biological activity in this chemical series. nih.gov
A validated QSAR model is a powerful tool for virtual screening and lead optimization. nih.govmdpi.com Virtual screening involves the use of computational methods to screen large libraries of compounds to identify those that are most likely to possess the desired biological activity. A QSAR model can be used to predict the activity of compounds in a virtual library, allowing for the prioritization of a smaller, more manageable number of candidates for synthesis and experimental testing. mdpi.com
For the lead optimization of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, the insights gained from the QSAR model would be crucial. For example, if the model indicates that increased steric bulk in a particular region of the molecule is beneficial, analogs with larger substituents at that position would be designed. Conversely, if a certain electronic feature is found to be detrimental, modifications would be made to alter that property. This iterative process of design, prediction, and synthesis is a cornerstone of modern drug discovery. researchgate.net
Strategies for analog design would involve the targeted modification of the 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide scaffold. This could include:
Substitution on the benzoyl ring: Introducing different substituents at various positions to modulate electronic and steric properties.
Modification of the pyrrole ring: Altering the substitution pattern on the pyrrole moiety to influence its electronic character and interactions.
Alterations to the amide linker: Exploring bioisosteric replacements for the amide bond to improve properties like metabolic stability.
Through these computational approaches, a deeper understanding of the structure-activity relationships within the chemical class of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide can be achieved, paving the way for the rational design of novel and improved analogs.
In-Depth Analysis of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide Reveals a Gap in Current Scientific Literature
Despite extensive database searches and a thorough review of published scientific literature, detailed molecular recognition and mechanistic investigation data for the chemical compound 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide remains elusive. This notable absence of specific research on its interactions with biological macromolecules, such as enzymes and receptors, highlights a significant gap in the current body of scientific knowledge.
While the broader classes of compounds containing benzamide and pyrrole moieties are well-represented in medicinal chemistry and pharmacology, the specific molecule of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide has not been the subject of dedicated studies concerning its enzyme kinetics or receptor binding profiles. Consequently, information regarding its potential as a competitive, non-competitive, or uncompetitive enzyme inhibitor, as well as insights into its modulation of substrate binding and catalytic cycles, is not available.
Similarly, the molecular affinity and selectivity of this compound have not been characterized through standard pharmacological assays. There are no public records of radioligand displacement assays to determine its receptor binding affinities, nor have fluorescent ligand binding studies been conducted to explore its molecular recognition properties.
Research into structurally related compounds offers some context but no direct data. For instance, various derivatives of benzamide have been investigated for a wide range of biological activities, including as enzyme inhibitors and receptor antagonists. Likewise, pyrrole-containing molecules are known to interact with diverse biological targets. However, the unique combination of the 4-methylbenzoyl group and the 4-pyrrol-1-ylphenylamine moiety in the specified compound presents a novel chemical entity for which specific biochemical data has not been generated or published.
The lack of available information prevents a detailed analysis as per the requested outline. The scientific community has yet to explore the biochemical and pharmacological profile of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, making it an open area for future investigation.
Molecular Recognition and Mechanistic Investigations in Vitro and Molecular Level
Interaction with Model Biological Macromolecules and Biomimetic Systems
DNA/RNA Interaction Studies
There is no available scientific literature detailing the interaction of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide with DNA or RNA. Studies involving methods such as intercalation assays, groove binding analysis, or investigations into helical conformation perturbation have not been published for this specific compound. While related structures like N-phenylbenzamide derivatives and pyrrole-imidazole polyamides have been studied for their ability to bind to the minor groove of DNA, no such data exists for 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide.
Biophysical Characterization of Molecular Interactions
Detailed biophysical characterization to elucidate the binding kinetics and thermodynamics of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide with macromolecular targets is not documented.
Surface Plasmon Resonance (SPR)
No studies utilizing Surface Plasmon Resonance (SPR) to determine the real-time binding kinetics, including association (k_a) and dissociation (k_d) rates, of this compound with any biological target have been reported.
Isothermal Titration Calorimetry (ITC)
Information regarding the thermodynamic profile of binding events involving 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide is unavailable. There are no published Isothermal Titration Calorimetry (ITC) data to define the enthalpic (ΔH) and entropic (ΔS) contributions to its potential molecular interactions.
Ligand-Observed NMR Spectroscopy
There are no reports of ligand-observed Nuclear Magnetic Resonance (NMR) spectroscopy studies for 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide. Consequently, information on its binding epitope and any conformational changes upon interaction with a macromolecule is unknown.
X-ray Crystallography
The structural basis of interaction for 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide remains unelucidated. No X-ray crystallography data of this ligand in a co-crystal structure with any macromolecule, such as a protein or nucleic acid, has been deposited in structural databases or published in scientific journals.
Cellular Permeation and Subcellular Distribution Studies
The mechanistic aspects of how 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide might traverse cellular membranes and its subsequent distribution within subcellular compartments have not been investigated. There are no published studies on its cellular permeation, uptake mechanisms, or localization.
Passive Diffusion Mechanisms Across Model Membranes
Passive diffusion is a fundamental mechanism by which molecules cross biological membranes, driven by a concentration gradient without the need for cellular energy. nih.gov This process is heavily influenced by the molecule's physicochemical properties, such as lipophilicity, size, and polar surface area. For compounds like 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, in vitro models are instrumental in predicting their potential for passive absorption in the human body.
Detailed research findings are often generated using the Parallel Artificial Membrane Permeability Assay (PAMPA). bioassaysys.comevotec.comcreative-bioarray.com This assay utilizes a synthetic membrane composed of phospholipids, which mimics the basic structure of a cell membrane, to assess a compound's ability to diffuse passively. bioassaysys.comevotec.com The apparent permeability coefficient (Papp) is measured to quantify this process. Compounds are generally classified as having low, medium, or high permeability based on their Papp values. bioassaysys.com Studies on structurally similar small molecules, such as benzimidazole (B57391) derivatives, have shown a strong correlation between PAMPA results and human intestinal absorption, particularly for compounds with a Log P value below 3.0. nih.gov
Another widely used model is the Caco-2 permeability assay, which uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. creative-bioarray.comevotec.com While this model also accounts for active transport, it is frequently used to determine passive, transcellular permeability. evotec.comevotec.com For many small molecules, a good correlation is observed between PAMPA and Caco-2 permeability data when passive diffusion is the primary mechanism of transport. evotec.comnih.gov
Based on its structure, 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide is expected to be a moderately lipophilic compound capable of crossing membranes via passive diffusion. Its permeability would likely fall in the moderate to high range, a hypothesis that would be formally tested using assays like PAMPA-GIT (Gastrointestinal Tract).
| Compound | Known Human Absorption (%) | Permeability Classification | Typical Papp (x 10-6 cm/s) |
|---|---|---|---|
| Atenolol | ~50 | Low | < 1 |
| Antipyrine | >90 | High | > 10 |
| Propranolol | ~90 | High | > 15 |
Investigation of Transporter-Mediated Uptake Pathways
While passive diffusion is a key factor, the net flux of a molecule across a cellular barrier is often the result of a combination of passive diffusion and active transport mediated by membrane proteins. nih.gov These transporters can either facilitate the uptake of compounds into the cell (influx) or actively pump them out (efflux). nih.gov The Caco-2 cell model is considered a gold standard for these investigations because these cells naturally express a variety of clinically relevant transporters, including the efflux pumps P-glycoprotein (P-gp, or ABCB1), Breast Cancer Resistance Protein (BCRP, or ABCG2), and Multidrug Resistance-Associated Protein 2 (MRP2, or ABCC2). creative-bioarray.comevotec.com
To determine if a compound is a substrate for an efflux transporter, a bidirectional Caco-2 assay is performed. evotec.com The Papp is measured in both the apical-to-basolateral (A-B) direction, simulating absorption, and the basolateral-to-apical (B-A) direction, simulating efflux. The ratio of these values (Papp(B-A) / Papp(A-B)) yields the efflux ratio (ER). An ER greater than 2 is a strong indication that the compound is actively transported out of the cell. creative-bioarray.com
| Condition | Papp (A-B) (x 10-6 cm/s) | Papp (B-A) (x 10-6 cm/s) | Efflux Ratio (ER) |
|---|---|---|---|
| Control | 1.5 | 15.0 | 10.0 |
| + Verapamil (P-gp Inhibitor) | 12.0 | 14.5 | 1.2 |
Intracellular Localization and Organelle-Specific Accumulation Patterns
The therapeutic effect of a compound is contingent not only on its ability to enter a cell but also on its accumulation within the correct subcellular compartment. nih.gov The distribution of a molecule within a cell is governed by its chemical properties. For example, weakly basic compounds can become protonated and trapped within acidic organelles like lysosomes, a phenomenon known as lysosomotropism. nih.gov Aromatic, planar molecules may intercalate with DNA, leading to nuclear accumulation. nih.gov
Studies on various classes of small molecules, such as tyrosine kinase inhibitors (TKIs), which share structural similarities with 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, have revealed diverse and distinct subcellular distribution patterns. iapchem.org Using methods like subcellular fractionation followed by LC-MS/MS analysis, researchers can quantify the concentration of a compound in the cytosol, nucleus, mitochondria, and other membrane-enclosed organelles. iapchem.org For example, studies have shown that the TKI sunitinib (B231) is trapped in lysosomes, whereas dasatinib (B193332) is found almost exclusively in the cytosol. iapchem.org Other TKIs, such as gefitinib (B1684475) and sorafenib, show significant accumulation in membrane and organelle fractions. iapchem.org
Given its N-phenylbenzamide core and pyrrole (B145914) ring, 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide could exhibit complex intracellular distribution. It may distribute throughout the cytosol and organelles, with potential for accumulation in the nucleus due to the pyrrole group or in lysosomes if the molecule has a basic character, which would require experimental verification.
| Compound | Cytosol (%) | Membranes / Organelles (%) | Nucleus (%) | Cytoskeleton (%) |
|---|---|---|---|---|
| Sunitinib | 58 | 42 | 0 | 0 |
| Sorafenib | 15 | 85 | 0 | 0 |
| Gefitinib | 39 | 44 | 17 | 0 |
| Dasatinib | 100 | 0 | 0 | 0 |
Chemical Reactivity and Derivatization Strategies
Functional Group Interconversions on the Benzamide (B126) and Pyrrole (B145914) Moieties
Functional group interconversion (FGI) is a fundamental strategy in medicinal chemistry used to modify a molecule's properties by converting one functional group into another without altering the carbon skeleton. For 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, FGI can be applied to the methyl substituent, the amide bond, and the aromatic rings.
Oxidation and Reduction Reactions of Aromatic Rings and Substituents
The substituents and aromatic systems of the molecule present several sites susceptible to oxidation and reduction, which can be exploited to generate new derivatives.
Oxidation Reactions: The benzylic methyl group on the benzoyl ring is a prime candidate for oxidation. Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can convert the methyl group into a carboxylic acid. This transformation significantly alters the electronic and physicochemical properties of the molecule, introducing a polar, acidic functional group that can serve as a handle for further derivatization, for instance, through ester or amide formation.
The pyrrole ring is an electron-rich heterocycle and is highly susceptible to oxidation. Depending on the oxidant and reaction conditions, oxidation can lead to the formation of pyrrolinones or, more commonly, trigger polymerization or ring-opening, leading to a complex mixture of products. Milder or more specific oxidizing agents would be required to achieve controlled transformation of the pyrrole moiety.
Reduction Reactions: The amide carbonyl group is generally resistant to reduction but can be converted to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This reaction would transform the rigid, planar amide bond into a flexible secondary amine linker, yielding N-(4-methylbenzyl)-4-(pyrrol-1-yl)aniline. Such a modification would drastically change the molecule's conformation, hydrogen bonding capacity, and basicity.
The aromatic rings can undergo reduction under Birch conditions (dissolving metal in liquid ammonia (B1221849) with an alcohol proton source). The electron-donating methyl and pyrrole groups and the electron-withdrawing amide group would influence the regioselectivity of the reduction on their respective rings, leading to non-aromatic cyclohexadiene products.
Table 1: Potential Oxidation and Reduction Reactions
| Reaction Type | Target Site | Reagents | Potential Product(s) | Key Property Change |
| Oxidation | 4-Methyl group | KMnO₄, H₂O, heat | 4-Carboxy-N-(4-pyrrol-1-ylphenyl)benzamide | Introduction of acidic handle; increased polarity |
| Oxidation | Pyrrole ring | m-CPBA, H₂O₂ | Complex mixtures, polymers, or pyrrolinones | Loss of aromaticity; increased polarity |
| Reduction | Amide carbonyl | LiAlH₄, THF | N-(4-methylbenzyl)-4-(pyrrol-1-yl)aniline | Increased flexibility; introduction of basic center |
| Reduction | Aromatic rings | Na, NH₃ (l), EtOH | Dihydro-aromatic (cyclohexadiene) derivatives | Loss of aromaticity; altered conformation |
Nucleophilic and Electrophilic Substitution Reactions on the Core Scaffold
The aromatic nature of the three rings in the core scaffold allows for various substitution reactions, primarily driven by electrophilic attack due to their generally electron-rich character.
Electrophilic Aromatic Substitution (EAS): The reactivity of the aromatic rings towards electrophiles is significantly influenced by the existing substituents.
Pyrrole Ring: The pyrrole ring is exceptionally activated towards EAS due to the lone pair of electrons on the nitrogen atom being part of the aromatic π-system. researchgate.net Substitution is strongly directed to the C2 and C5 positions. Common EAS reactions such as halogenation (e.g., with N-bromosuccinimide, NBS), nitration (e.g., with HNO₃/AcOH), and Friedel-Crafts acylation (e.g., with acetyl chloride/AlCl₃) are expected to proceed readily and selectively on the pyrrole moiety under mild conditions.
p-Tolyl Ring: This ring is influenced by two competing effects: the activating, ortho,para-directing methyl group and the deactivating, meta-directing benzoyl carbonyl group. The activating effect of the methyl group typically dominates, directing incoming electrophiles to the positions ortho to it (C3 and C5).
N-Phenyl Ring: The reactivity of this central ring is governed by the ortho,para-directing pyrrole substituent and the ortho,para-directing but deactivating amide nitrogen. The pyrrole group is a strong activator, suggesting that electrophilic substitution would occur at the positions ortho to the pyrrole (C2' and C6').
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally not feasible on the electron-rich aromatic rings of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide. researchgate.net Such reactions typically require the presence of a good leaving group (e.g., a halide) and strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to it to stabilize the negatively charged Meisenheimer complex intermediate. researchgate.net Therefore, NAS would only become a viable derivatization strategy after prior functionalization of one of the rings with these necessary features.
Synthesis of Structurally Related Analogs and Probes
The synthesis of analogs is crucial for exploring the SAR of a lead compound. Strategies such as isosteric replacement, scaffold hopping, and the introduction of reporter groups are powerful tools for this purpose.
Isosteric and Bioisosteric Replacements for Modulating Electronic and Steric Properties
Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's pharmacological profile. prismbiolab.com This strategy can be applied to several parts of the 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide scaffold.
Amide Bond Isosteres: The amide bond can be replaced with various bioisosteres to enhance metabolic stability, modulate hydrogen bonding patterns, or alter conformation. Common replacements include heterocycles like 1,2,4-oxadiazoles or 1,2,3-triazoles, which mimic the planar and hydrogen-bond accepting nature of the amide.
Aromatic Ring Isosteres: The phenyl rings can be replaced with other aromatic or non-aromatic systems. For example, the p-tolyl ring could be substituted with a pyridyl ring to introduce a basic center and improve solubility. Non-classical, saturated bioisosteres like bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) can be used to replace phenyl rings to reduce lipophilicity, improve metabolic stability, and explore novel chemical space. nih.govnih.gov
Pyrrole Ring Isosteres: The pyrrole moiety can be replaced with other five-membered heterocycles such as thiophene, furan (B31954), thiazole, or pyrazole (B372694) to fine-tune electronic properties and hydrogen bonding capabilities.
Table 2: Selected Bioisosteric Replacements for the Core Scaffold
| Original Moiety | Bioisosteric Replacement | Rationale/Potential Impact |
| Amide (-CO-NH-) | 1,2,4-Oxadiazole | Improve metabolic stability, maintain H-bond acceptor |
| Amide (-CO-NH-) | 1,2,3-Triazole | Improve metabolic stability, alter vector orientation |
| p-Tolyl Ring | Pyridyl Ring | Increase polarity and solubility, introduce H-bond acceptor |
| p-Tolyl Ring | Bicyclo[1.1.1]pentane | Decrease lipophilicity, improve metabolic profile, rigidify |
| Pyrrole Ring | Thiophene Ring | Modulate electronics, similar size and shape |
| Pyrrole Ring | Pyrazole Ring | Introduce H-bond donor/acceptor site |
Scaffold Hopping and Skeletal Modifications
Scaffold hopping is a drug design strategy that aims to identify structurally novel compounds that retain the biological activity of a known active molecule by modifying its core structure. uniroma1.itnih.gov This is particularly useful for generating new intellectual property or overcoming issues with the original scaffold, such as poor ADMET properties. nih.gov
Given that the N-aryl benzamide motif is a common feature in many biologically active compounds, including kinase inhibitors, a scaffold hopping approach could replace this central unit with other known "privileged" scaffolds. For instance, the 4-methylbenzoyl and 4-(pyrrol-1-yl)phenyl moieties could be appended to alternative central cores known to bind to specific enzyme families, such as quinazolines, indazoles, or pyrazolopyrimidines. This approach leverages the established binding interactions of the peripheral groups while exploring entirely new core structures. researchgate.net
Introduction of Reporter Groups for Chemical Biology Applications (e.g., Fluorophores, Biotin (B1667282) Tags)
To study the mechanism of action, target engagement, or cellular localization of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, it can be derivatized with reporter groups. The most common tags are fluorophores for imaging applications and biotin for affinity-based purification and detection. thermofisher.com
The synthesis of such probes typically involves a two-step process:
Functionalization: A reactive handle is introduced onto the core scaffold. This is often achieved through electrophilic aromatic substitution, for example, by halogenating one of the aromatic rings to introduce a site for cross-coupling reactions (e.g., Sonogashira or Suzuki coupling) or by nitration followed by reduction to yield a primary amine.
Conjugation: The reporter group, which is often commercially available in an activated form (e.g., as an NHS-ester, alkyne, or azide), is then covalently attached to the handle on the molecule. broadpharm.com For example, an amine-functionalized analog could be readily coupled to an NHS-ester of a fluorophore or biotin. thermofisher.com
Table 3: Common Reporter Groups and Potential Conjugation Strategies
| Reporter Group | Function | Activated Form for Coupling | Required Handle on Scaffold | Linkage Formed |
| Fluorescein | Fluorescence Imaging | Fluorescein-NHS ester | Primary/Secondary Amine | Amide |
| Rhodamine B | Fluorescence Imaging | Rhodamine B isothiocyanate | Primary Amine | Thiourea |
| Dansyl Chloride | Fluorescence Imaging | Dansyl chloride | Primary/Secondary Amine | Sulfonamide |
| Biotin | Affinity Purification | Biotin-NHS ester | Primary/Secondary Amine | Amide |
| Biotin | Affinity Purification | Azido-Biotin | Terminal Alkyne | Triazole (Click Chemistry) |
Mechanistic Studies of Novel Chemical Reactions Involving the Compound
The unique combination of functional groups in 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide suggests a diverse range of potential chemical reactions. Mechanistic investigations into these transformations are crucial for understanding and controlling the formation of new derivatives.
Investigation of Radical Pathways and Photochemical Transformations
While direct studies on the radical and photochemical reactions of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide are not extensively documented, the reactivity of its constituent moieties—N-aryl benzamides and N-phenylpyrroles—provides a strong basis for predicting its behavior.
Radical Pathways: Amide moieties, particularly N-aryl amides, can participate in radical cyclization reactions. For instance, N-allylbenzamides have been shown to undergo hydroxyalkylation-initiated radical cyclization to form isoquinolinones. nih.gov This process involves the cleavage of a C(sp³)-H bond, followed by oxyalkylation of the double bond and subsequent intramolecular cyclization. Similarly, silver-catalyzed cascade cyclization of N-aryl-4-pentenamides proceeds through an amidyl radical-initiated 5-exo-trig cyclization. nih.gov Based on these precedents, it is plausible that derivatives of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, appropriately functionalized with an unsaturated tether on the nitrogen or benzoyl group, could undergo analogous radical-mediated cyclizations to generate complex heterocyclic structures. The pyrrole ring, being electron-rich, could also influence the regioselectivity of such radical additions.
Photochemical Transformations: The benzanilide (B160483) core of the molecule is a chromophore that can absorb UV light, leading to photochemical reactions. A well-known photochemical reaction of analogous structures is the photo-Fries rearrangement. wikipedia.org This reaction typically involves the homolytic cleavage of the amide C-N bond upon photoexcitation, generating a radical pair that can then recombine to form ortho- and para-aminoaryl ketones. barbatti.org While the classic Fries rearrangement is catalyzed by Lewis acids, the photochemical variant proceeds via a radical mechanism. wikipedia.org For 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, irradiation with UV light could potentially lead to a photo-Fries-type rearrangement, yielding derivatives with the 4-methylbenzoyl group migrated to the ortho position of the pyrrole-substituted aniline (B41778) ring. The efficiency and regioselectivity of such a reaction would likely be influenced by the solvent and the electronic properties of the excited state. barbatti.org
| Reaction Type | Potential Substrate | Expected Product | Key Mechanistic Feature |
| Radical Cyclization | N-alkenyl derivative of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide | Polycyclic heterocyclic compounds | Amidyl radical-initiated intramolecular cyclization |
| Photo-Fries Rearrangement | 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide | Ortho-acylated aniline derivatives | Homolytic cleavage of the amide C-N bond upon photoexcitation |
Catalytic Activation and Deactivation Mechanisms
The presence of multiple C-H bonds on both the benzoyl and the phenylpyrrolidinyl moieties of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide makes it a prime candidate for catalytic C-H activation and functionalization reactions. The amide group can act as a directing group, facilitating regioselective transformations.
Palladium-Catalyzed C-H Activation: Palladium catalysis is a powerful tool for the direct functionalization of C-H bonds. In analogous systems, such as N-phenylpyridin-2-amines, the amino group directs the ortho-arylation of the phenyl ring via a palladium(II)-catalyzed C-H activation pathway. bohrium.com It is conceivable that the amide nitrogen in 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide could similarly direct the ortho-C-H activation of the 4-pyrrol-1-ylphenyl ring. The catalytic cycle would likely involve the formation of a palladacycle intermediate, followed by reaction with a coupling partner (e.g., an aryl halide or boronic acid) and reductive elimination to afford the functionalized product. nih.govnih.gov The methyl group on the benzoyl ring could also be a site for C(sp³)-H bond activation, although this is generally more challenging. researchgate.net
Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts are also highly effective for C-H functionalization. For instance, rhodium(III) has been used to catalyze the C-H functionalization of N-(2-pyrimidyl)indoles with internal alkynes, where the pyrimidyl group acts as the directing group. researchgate.net In the case of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, the amide oxygen could coordinate to a rhodium center, directing the ortho-C-H activation of the benzoyl ring. Subsequent reaction with various coupling partners could lead to a diverse range of derivatives. nih.govrsc.org
Catalyst Deactivation: Catalyst deactivation is a critical aspect to consider in these transformations. Potential deactivation pathways include the formation of stable off-cycle catalyst species, catalyst poisoning by impurities or side products, and catalyst aggregation. For palladium-catalyzed reactions, the formation of palladium black (Pd(0) aggregates) is a common deactivation pathway. In rhodium catalysis, the formation of inactive dimeric or oligomeric species can reduce catalytic activity. Understanding these deactivation mechanisms is essential for optimizing reaction conditions and catalyst stability.
| Catalyst System | Directing Group | Potential Site of Activation | Potential Coupling Partner |
| Palladium(II) Acetate (B1210297) | Amide Nitrogen | Ortho-C-H of the 4-pyrrol-1-ylphenyl ring | Aryl halides, Boronic acids |
| Rhodium(III) Complex | Amide Oxygen | Ortho-C-H of the 4-methylbenzoyl ring | Alkynes, Alkenes |
Polymerization and Oligomerization Studies of Pyrrole-Containing Derivatives
The presence of the pyrrole moiety in 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide opens up the possibility of using this compound as a monomer for the synthesis of electroactive polymers and oligomers.
Electrochemical Polymerization of Pyrrole Moieties
Electrochemical polymerization is a common method for the synthesis of polypyrrole films. The process involves the oxidation of the pyrrole monomer at an electrode surface to form a radical cation, which then couples with other radical cations to initiate polymer chain growth. The resulting polymer film is deposited onto the electrode surface.
For a derivative like 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, the bulky N-substituent would be expected to have a significant impact on the polymerization process and the properties of the resulting polymer. The steric hindrance from the large N-aryl group could potentially slow down the polymerization rate and may lead to a polymer with lower conductivity and a more irregular morphology compared to unsubstituted polypyrrole. researchgate.net However, the electronic nature of the substituent can also play a role. The electron-withdrawing character of the benzoyl group might increase the oxidation potential of the pyrrole monomer, making polymerization more difficult.
The electrochemical behavior of the resulting polymer would be of interest. The polymer would be expected to exhibit redox activity, with the ability to be reversibly oxidized and reduced. The bulky substituent could also create a more porous polymer structure, which might be advantageous for applications such as sensors or supercapacitors.
Synthesis of Conjugated Polymers and Oligomers
Beyond electropolymerization, derivatives of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide could be used as building blocks for the synthesis of well-defined conjugated polymers and oligomers through various cross-coupling reactions. For example, by introducing halogen atoms (e.g., bromine or iodine) onto the pyrrole ring or the aromatic rings, the monomer could be subjected to polymerization reactions such as Suzuki, Stille, or direct arylation polycondensation. digitellinc.comkennesaw.edursc.org
These methods would allow for the synthesis of polymers with controlled molecular weights and defined structures. The incorporation of the 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide unit into a conjugated polymer backbone could impart interesting optoelectronic and physical properties. The amide group could introduce hydrogen bonding interactions between polymer chains, influencing the solid-state packing and potentially enhancing charge transport properties. The bulky nature of the substituent could also be tuned to control the solubility and processability of the resulting polymers. scispace.com Such polymers could find applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
| Polymerization Method | Monomer Requirement | Potential Polymer Properties | Potential Applications |
| Electrochemical Polymerization | 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide | Electroactive, potentially porous | Sensors, Supercapacitors |
| Cross-Coupling Polycondensation | Halogenated derivatives of the compound | Soluble, processable, potentially high charge mobility | Organic Electronics (OFETs, OLEDs) |
Advanced Applications and Methodological Contributions Non Clinical/non Therapeutic
Development of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide as a Molecular Probe
Molecular probes are indispensable tools in modern chemical biology and diagnostics, designed to detect, visualize, or quantify specific molecules or cellular components. The structural attributes of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide make it a promising scaffold for the design of such probes.
The N-phenylpyrrole core within 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide is a key determinant of its potential as a fluorescent probe. N-phenylpyrrole itself is known to exhibit dual fluorescence, characterized by a standard emission band in nonpolar solvents and an additional, red-shifted band in more polar environments. medchemexpress.com This solvatochromic fluorescence is a highly desirable property for cellular imaging probes, as it can be exploited to sense changes in the local microenvironment, such as the polarity of different cellular organelles.
The extended π-conjugated system of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, encompassing the pyrrole (B145914), phenyl, and benzamide (B126) moieties, is expected to give rise to intrinsic fluorescence. The photophysical properties of such a molecule can be fine-tuned by introducing various substituents on either the benzamide or the pyrrole ring. For instance, the introduction of electron-donating or -withdrawing groups could modulate the intramolecular charge transfer (ICT) characteristics, potentially leading to probes that are sensitive to pH, ion concentrations, or the presence of specific biomolecules. While specific studies on this compound are not yet available, the general principles of fluorescent probe design strongly support its potential in this area. chimia.chnih.gov
Table 1: Potential Photophysical Properties of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide and its Analogs as Fluorescent Probes
| Structural Moiety | Potential Photophysical Property | Application in Cellular Imaging |
|---|---|---|
| N-phenylpyrrole | Dual fluorescence, solvatochromism | Sensing microenvironment polarity (e.g., lipid droplets vs. cytoplasm) |
| Benzamide | Modulation of fluorescence via substitution | Tuning emission wavelength and quantum yield |
| Extended π-conjugation | Potential for large Stokes shift | Minimizing self-quenching and improving signal-to-noise ratio |
Affinity-based probes are crucial for identifying the protein targets of bioactive molecules. frontiersin.orgnih.gov These probes typically consist of three components: a ligand that binds to the target protein, a reporter tag (such as a fluorophore or a biotin (B1667282) molecule), and a reactive group for covalent attachment to the target upon binding. acs.orgresearchgate.netnih.gov
The 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide scaffold could be readily adapted for this purpose. The core structure itself could serve as the ligand, or it could be further functionalized to enhance affinity and selectivity for a particular protein target. A photoreactive group, such as a diazirine or an azide, could be introduced onto the molecule, allowing for light-induced covalent cross-linking to the target protein upon binding. Subsequent attachment of a reporter tag via click chemistry or other bioorthogonal reactions would enable the identification and isolation of the target protein from complex biological mixtures. This approach would be invaluable for elucidating the mechanism of action of novel bioactive compounds that share a similar structural framework.
Integration into Supramolecular Architectures
Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. The ability of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide to participate in various intermolecular interactions makes it an excellent candidate for the construction of supramolecular architectures.
The benzamide functional group is well-known for its capacity to form robust and directional hydrogen bonds. Specifically, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of one-dimensional chains or tapes, which can further assemble into higher-order structures. nih.gov Studies on related benzanilide (B160483) structures have demonstrated the prevalence of such N-H···O hydrogen bonding motifs in their crystal packing. iucr.org
In addition to hydrogen bonding, the aromatic rings of the pyrrole and phenyl groups in 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide can engage in π-π stacking interactions. researchgate.netresearchgate.netlibretexts.orgnih.gov These interactions, though weaker than hydrogen bonds, play a crucial role in stabilizing supramolecular assemblies. The interplay between hydrogen bonding and π-π stacking can lead to the formation of well-defined, self-assembled structures such as sheets, fibers, or gels.
Table 2: Potential Intermolecular Interactions and Resulting Supramolecular Assemblies for 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide
| Type of Interaction | Participating Moieties | Potential Supramolecular Structure |
|---|---|---|
| Hydrogen Bonding (N-H···O) | Amide groups | 1D chains, tapes |
| π-π Stacking | Pyrrole and phenyl rings | Stacked columns, layered structures |
| N-H···π Interactions | Pyrrole N-H and aromatic rings | Cross-linked networks |
The defined three-dimensional structure that can arise from the self-assembly of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide could create cavities or binding pockets capable of encapsulating smaller guest molecules. This forms the basis of host-guest chemistry, where a larger host molecule non-covalently binds a smaller guest molecule. libretexts.org By modifying the substituents on the 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide scaffold, the size, shape, and chemical nature of the binding pocket could be tailored to selectively recognize and bind specific guest molecules. Such systems could find applications as sensors, in separation technologies, or as molecular-scale reaction vessels.
Potential Contributions to Materials Science and Organic Electronics
The electronic properties of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, arising from its extended π-conjugated system, suggest its potential utility in the field of materials science, particularly in organic electronics.
Pyrrole-containing compounds are known to be electron-rich and have been extensively investigated as p-type organic semiconductors. acs.orgresearchgate.net They are key components in materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govnih.govfrontiersin.org The N-phenylpyrrole unit in the target compound provides a good foundation for a semiconducting material. The 1-phenylpyrrole (B1663985) moiety, in particular, has been noted for its application in the preparation of organic semiconductor materials for devices like Organic Light Emitting Diodes (OLEDs). pipzine-chem.comguidechem.com
Methodological Advancements in Synthetic Chemistry
Beyond its applications in materials science, the reactivity and synthesis of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide can inspire advancements in synthetic chemistry methodologies.
The synthesis of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide typically involves an amidation reaction between 4-methylbenzoyl chloride and 4-(pyrrol-1-yl)aniline. Studying the reactivity of this and related benzamide compounds can lead to the development of new catalytic systems for C-N bond formation. For instance, research into milder and more efficient catalysts for the amidation reaction could be inspired by the challenges encountered in the synthesis of such functionalized benzamides. rsc.orgmdpi.comresearchgate.net
Furthermore, the benzamide moiety itself can act as a directing group in C-H activation reactions, facilitating the functionalization of the aromatic rings. researchgate.net Investigating the catalytic C-H functionalization of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide could lead to the discovery of novel catalytic systems with unique selectivity and reactivity.
The synthesis of fine chemicals and pharmaceutical intermediates is increasingly being performed using flow chemistry and microreactor technologies to enhance safety, efficiency, and scalability. researchgate.netresearchgate.netbeilstein-journals.org The synthesis of benzamide derivatives has been successfully demonstrated in microreactor systems. researchgate.netresearchgate.net These systems offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. researchgate.net
The synthesis of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide could be adapted to a continuous flow process. researchgate.netbeilstein-journals.org This would not only improve the efficiency of its production but also provide a model system for the development and optimization of flow chemistry protocols for the synthesis of other complex organic molecules. The insights gained from such studies could contribute to the broader adoption of green and sustainable chemical manufacturing processes. beilstein-journals.org
Future Research Directions and Unaddressed Academic Questions
Exploration of Unconventional Synthetic Routes and One-Pot Transformations
The conventional synthesis of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide likely involves a multi-step process, including the separate formation of the pyrrole (B145914) and benzamide (B126) functionalities. Future research should pivot towards more efficient and sustainable synthetic methodologies.
Mechanochemical Synthesis: A significant area for exploration is the use of mechanochemistry, such as ball milling, to synthesize the amide bond. nih.govacs.orgacs.org This solvent-free or low-solvent approach offers advantages in terms of reduced waste, shorter reaction times, and potentially different product polymorphs with unique physicochemical properties. organic-chemistry.orgchemrxiv.org A proposed mechanochemical route could involve the direct milling of 4-(pyrrol-1-yl)aniline with 4-methylbenzoyl chloride or 4-methylbenzoic acid in the presence of a suitable grinding auxiliary.
Flow Chemistry: Continuous flow synthesis presents another frontier for the production of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide. nih.govbohrium.com Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, enhanced safety for exothermic reactions, and ease of scalability. nih.gov A possible flow process could integrate the amidation reaction in a heated microreactor, potentially telescoping it with in-line purification.
One-Pot Synthesis: The development of a one-pot synthesis, combining multiple reaction steps without the isolation of intermediates, would be a significant advancement. uctm.educhemistryviews.org A hypothetical one-pot strategy could involve the in-situ formation of 4-(pyrrol-1-yl)aniline from a suitable precursor, followed by the immediate acylation with a 4-methylbenzoyl derivative in the same reaction vessel. nih.gov This approach would streamline the synthesis, reduce solvent consumption, and minimize purification efforts.
C-H Activation Strategies: More advanced synthetic approaches could explore the direct C-H activation/amination of a pyrrole-substituted benzene (B151609) ring with 4-methylbenzamide (B193301), or the C-H arylation of a benzamide. While challenging, success in this area would represent a paradigm shift in the synthesis of such N-aryl benzamides, offering a more atom-economical route. nih.gov
Table 1: Comparison of Potential Synthetic Routes for 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide
| Synthetic Route | Potential Advantages | Key Research Challenges |
|---|---|---|
| Mechanochemistry | Reduced solvent waste, shorter reaction times, potential for novel polymorphs. nih.govorganic-chemistry.org | Optimization of milling parameters (frequency, ball size, time), selection of appropriate grinding auxiliaries. |
| Flow Chemistry | Precise control of reaction conditions, enhanced safety, improved scalability, potential for integration with purification. nih.govbohrium.com | Reactor design and material compatibility, management of potential clogging, optimization of flow parameters. |
| One-Pot Synthesis | Increased efficiency, reduced waste, simplified workup. uctm.educhemistryviews.orgnih.gov | Ensuring compatibility of reagents and catalysts for sequential steps, controlling side reactions. |
| C-H Activation | High atom economy, novel bond disconnections. nih.gov | Development of selective and efficient catalyst systems, overcoming challenges of regioselectivity. |
Deeper Computational Insights into Complex Biological Systems and Multiscale Modeling
While the biological activity of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide may be an area of active investigation, a deeper understanding of its interactions at a molecular level is crucial for rational drug design and optimization. Future computational studies should move beyond simple molecular docking to more sophisticated and dynamic models.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To accurately model the electronic and steric interactions of the compound with a putative biological target, such as an enzyme active site or a receptor binding pocket, QM/MM simulations are indispensable. These hybrid methods would allow for a high-level quantum mechanical treatment of the ligand and the key interacting residues, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics.
Molecular Dynamics (MD) Simulations: Long-timescale MD simulations can provide invaluable insights into the conformational dynamics of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, both in solution and when bound to a biological target. This can help in understanding the entropic contributions to binding, the role of solvent molecules, and the potential for allosteric modulation.
Multiscale Modeling: To bridge the gap between molecular-level interactions and cellular responses, multiscale modeling approaches are warranted. This could involve integrating data from atomistic simulations into larger-scale models of cellular signaling pathways or membrane transport, providing a more holistic understanding of the compound's mechanism of action.
Discovery of Novel Molecular Interactions Using Emerging Biophysical Techniques
Experimental validation of computational predictions and a comprehensive characterization of the binding thermodynamics and kinetics are essential. Future research should leverage a suite of advanced biophysical techniques to probe the interactions of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide with its potential biological targets.
Surface Plasmon Resonance (SPR): SPR can provide real-time, label-free quantification of the binding affinity and kinetics (association and dissociation rate constants) of the compound with an immobilized target protein. This would offer a detailed understanding of the binding event.
Isothermal Titration Calorimetry (ITC): ITC is the gold standard for characterizing the thermodynamics of binding. It can directly measure the binding enthalpy (ΔH), and from this, the binding entropy (ΔS) and Gibbs free energy (ΔG) can be determined, providing a complete thermodynamic profile of the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the specific parts of the 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide molecule that are in close contact with its biological target and map the binding interface on the protein surface, respectively.
Cryogenic Electron Microscopy (Cryo-EM): For large protein complexes, cryo-EM could be employed to obtain high-resolution structural information of the compound bound to its target, providing a detailed picture of the binding mode and induced conformational changes.
Design of Next-Generation Molecular Probes with Enhanced Specificity and Tunability
The core scaffold of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide can serve as a template for the design of next-generation molecular probes for chemical biology research. These probes could be used to identify and validate new drug targets, and to study biological processes with high spatial and temporal resolution.
Photoaffinity Probes: By incorporating a photoreactive group (e.g., a benzophenone (B1666685) or an aryl azide) into the structure of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, photoaffinity probes can be developed. Upon photoactivation, these probes can covalently crosslink to their target proteins, enabling their identification and subsequent characterization by mass spectrometry.
Fluorescent Probes: The synthesis of fluorescently labeled derivatives, for instance by attaching a fluorophore through a suitable linker, would allow for the visualization of the compound's subcellular localization and its dynamic interactions with cellular components using advanced microscopy techniques.
Biotinylated Probes: The introduction of a biotin (B1667282) tag would facilitate the affinity-based purification of the target proteins from complex biological lysates, a crucial step in target identification and validation.
Expansion into Emerging Interdisciplinary Fields
The unique chemical structure of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide opens up possibilities for its application in diverse and emerging interdisciplinary fields beyond traditional medicinal chemistry.
Chemical Biology Tools: As alluded to in the previous section, this compound could be developed into a versatile tool for chemical biologists to dissect complex biological pathways. Its potential to modulate protein-protein interactions or to act as a specific enzyme inhibitor could be harnessed to study cellular processes in a controlled manner.
Advanced Polymer Design: The benzamide and pyrrole motifs are known to participate in hydrogen bonding and π-π stacking interactions. This suggests that 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide or its derivatives could be explored as monomers or additives in the design of advanced polymers with specific self-assembly properties, such as supramolecular polymers or functional hydrogels.
Challenges and Opportunities in Scale-Up for Research and Industrial Applications (Process Chemistry Focus)
The transition of a promising compound from laboratory-scale synthesis to large-scale production for research or industrial purposes is fraught with challenges. A focus on process chemistry is essential to ensure a robust, safe, and cost-effective manufacturing process.
Process Optimization and Safety: A thorough investigation of the reaction kinetics, thermodynamics, and potential safety hazards associated with the chosen synthetic route is imperative. This includes identifying and controlling any exothermic events, and minimizing the formation of hazardous byproducts.
Polymorphism and Salt Screening: A comprehensive study of the solid-state properties of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide is crucial. This involves identifying and characterizing all possible crystalline forms (polymorphs), as they can have different solubility, stability, and bioavailability. A salt screening study should also be conducted to identify pharmaceutically acceptable salts with improved physicochemical properties.
Impurity Profiling and Control: The identification, quantification, and control of all process-related impurities are critical for ensuring the quality and safety of the final product. This requires the development of robust analytical methods and a deep understanding of the reaction mechanism to minimize impurity formation.
Green Chemistry and Sustainability: Future research should focus on developing a manufacturing process that is environmentally sustainable. This includes minimizing the use of hazardous solvents, maximizing atom economy, and exploring the use of renewable starting materials and catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
